molecular formula C16H25N3O2 B1477830 (R)-tert-butyl 4-(4-aminophenyl)-2-methylpiperazine-1-carboxylate CAS No. 1197164-79-6

(R)-tert-butyl 4-(4-aminophenyl)-2-methylpiperazine-1-carboxylate

Cat. No. B1477830
CAS RN: 1197164-79-6
M. Wt: 291.39 g/mol
InChI Key: QZBZTZUNXLZYKU-GFCCVEGCSA-N
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Description

This compound is a derivative of 4-aminophenol, which is an organic compound with the formula H2NC6H4OH . It’s typically available as a white powder and is commonly used as a developer for black-and-white film .


Molecular Structure Analysis

The molecular structure of similar compounds like 4-(3-aminophenyl)benzonitrile has been studied with Density Functional Theory . The complete assignments have been performed on the basis of experimental data and potential energy distribution of the vibrational modes .


Physical And Chemical Properties Analysis

4-Aminophenol, a related compound, is a colorless crystal that turns purple on contact with air . It has a molecular weight of 109.128 g·mol−1, a melting point of 187.5 °C, and a boiling point of 284 °C .

Scientific Research Applications

Sensing Applications

The compound’s interaction with diols and strong Lewis bases, such as fluoride or cyanide anions, makes it suitable for various sensing applications. These can range from homogeneous assays to heterogeneous detection, either at the interface of the sensing material or within the bulk sample .

Biological Labelling

Due to its reactivity with diols, this compound can be used for biological labelling. This includes tagging biomolecules for tracking and identification purposes in complex biological systems .

Protein Manipulation and Modification

The compound’s ability to interact with proteins allows for their manipulation and modification. This is crucial in studies involving protein function, interaction, and stability .

Separation Technologies

In the field of separation technologies, the compound can be employed for the electrophoresis of glycated molecules, aiding in the purification and analysis of complex mixtures .

Development of Therapeutics

The interaction of boronic acids with diols is also exploited in the development of therapeutics. This compound could be used in the design and synthesis of new drugs, especially those targeting enzymatic pathways .

Controlled Release Systems

Incorporating this compound into polymers could lead to the development of controlled release systems, such as those needed for the regulated delivery of insulin .

Safety and Hazards

4-Aminophenol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause symptoms like headache, dizziness, drowsiness, breathing difficulty, and urinary burning .

Future Directions

While the future directions for this specific compound are not clear, research into similar compounds is ongoing. For example, porphyrin functionalized reduced graphene oxide (rGO) is being explored for use in ultrasensitive biochemical and clinical assays .

properties

IUPAC Name

tert-butyl (2R)-4-(4-aminophenyl)-2-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-12-11-18(14-7-5-13(17)6-8-14)9-10-19(12)15(20)21-16(2,3)4/h5-8,12H,9-11,17H2,1-4H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBZTZUNXLZYKU-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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